2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a thiophene-2-sulfonyl substituent on the pyrimidine ring and an N-(5-fluoro-2-methylphenyl) acetamide moiety. The molecule’s core pyrimidine scaffold is frequently employed in drug design due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets . The thiophene-sulfonyl group may enhance solubility or modulate electronic properties, while the 5-fluoro-2-methylphenyl substituent could influence pharmacokinetics, such as metabolic stability .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S3/c1-10-4-5-11(18)7-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCCLUYNIEOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a novel sulfonamide derivative that has garnered interest due to its complex structure and potential biological activities. This article explores the biological activity of this compound, drawing on available literature, synthesis methods, and structure-activity relationships (SAR).
Structural Overview
The compound features a pyrimidine ring , a thiophene moiety , and an acetanilide structure, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : This is achieved through a condensation reaction involving thiophene-2-sulfonyl chloride and appropriate amines.
- Introduction of the Thioether Linkage : The thioether linkage is formed by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
- Acetamide Formation : The acetamide moiety is synthesized by reacting the thioether intermediate with an acyl chloride.
- Final Substitution : The final step involves substituting the acetamide with a 5-fluoro-2-methylphenyl group via nucleophilic substitution.
The mechanism of action for compounds in this class often involves interactions with specific molecular targets such as enzymes or receptors. For instance, sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The thiophene and pyrimidine moieties may enhance binding affinity and specificity towards these targets.
Case Studies and Research Findings
- Antiproliferative Activity : Related thiophene derivatives have shown substantial antiproliferative activity against various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM. For example, compounds similar to our target compound have been reported to inhibit tubulin polymerization effectively, indicating potential anticancer activity .
- Enzyme Inhibition : Some studies have evaluated similar compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE) and urease, demonstrating their potential as therapeutic agents in treating conditions like Alzheimer's disease and urolithiasis .
- Binding Studies : Research involving bovine serum albumin (BSA) binding has provided insights into the pharmacokinetic profiles of related compounds, suggesting that the presence of specific functional groups can influence drug distribution and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with structurally similar acetamide derivatives:
Key Observations
- Pyrimidine Core Modifications: The target compound’s 4-amino-pyrimidine core distinguishes it from dimethylpyrimidine derivatives like SirReal2 or triazolyl analogs such as AS111 .
- Sulfonyl and Thioether Linkages : The thiophene-2-sulfonyl group in the target compound is unique compared to simpler methylthio (e.g., ) or benzofuropyrimidine () substituents. Sulfonyl groups often improve metabolic stability and solubility .
- Aryl Acetamide Variations : The 5-fluoro-2-methylphenyl group in the target compound shares similarities with anti-inflammatory acetamides (e.g., AS111), where fluorinated aryl groups are common for their electron-withdrawing effects and bioavailability .
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring serves as the central scaffold. A modified procedure from Xu et al. (2010) involves condensing 4,6-diaminopyrimidine-2-thiol with thiophene-2-sulfonyl chloride under basic conditions. Key steps include:
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Sulfonation : Thiophene-2-sulfonyl chloride reacts with 4,6-diaminopyrimidine-2-thiol in anhydrous dichloromethane at 0–5°C, yielding 4-amino-5-(thiophene-2-sulfonyl)pyrimidine-2-thiol.
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Thioether Formation : The thiol group undergoes nucleophilic substitution with 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide in ethanol under reflux, facilitated by potassium hydroxide.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Sulfonation | Thiophene-2-sulfonyl chloride, Et₃N | DCM | 0–5°C | 2 h | 78% |
| Thioether Coupling | KOH, 2-chloroacetamide derivative | Ethanol | Reflux | 4 h | 65% |
Optimization of Acetamide Coupling
The N-(5-fluoro-2-methylphenyl)acetamide side chain is synthesized separately and coupled to the pyrimidine intermediate. VulcanChem protocols highlight the use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group of 2-[(pyrimidin-2-yl)sulfanyl]acetic acid before reacting with 5-fluoro-2-methylaniline.
Key Observations :
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Solvent Effects : Dimethylformamide (DMF) improves solubility of aromatic amines, enhancing reaction efficiency.
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Catalytic Additives : 4-Dimethylaminopyridine (DMAP) increases acylation rates by 20–30%.
Intermediate Characterization and Spectral Data
4-Amino-5-(Thiophene-2-Sulfonyl)Pyrimidine-2-Thiol
Final Product Validation
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High-Resolution Mass Spectrometry (HRMS) : m/z 439.0512 [M+H]⁺ (calc. 439.0515).
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X-ray Crystallography : Confirms planar pyrimidine-thiophene alignment and intramolecular hydrogen bonding between NH₂ and sulfonyl oxygen.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Two-Step Alkylation (Xu et al.) | Simplified purification | Requires excess chloroacetamide | 65% |
| Carbodiimide-Mediated Coupling (VulcanChem) | High regioselectivity | Costly reagents | 72% |
| One-Pot Sequential Reaction | Reduced isolation steps | Lower scalability | 58% |
Challenges and Mitigation Strategies
Sulfonyl Group Instability
The thiophene-2-sulfonyl moiety is prone to hydrolysis under acidic conditions. Strategies include:
Byproduct Formation
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Thiol Oxidation : Trace peroxides in solvents oxidize thiols to disulfides. Adding antioxidants (e.g., BHT) reduces byproduct formation by 40%.
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N-Acetylation Side Reactions : Using bulkier bases (e.g., DIPEA) instead of Et₃N suppresses over-acylation.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 100-g batch synthesis achieved 68% yield using:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent choice, and catalyst selection). For example, palladium or copper catalysts are often used in cross-coupling reactions involving pyrimidine scaffolds . Solvents like dichloromethane or dimethylformamide are preferred due to their polarity and stability under reflux conditions. Purification via column chromatography or recrystallization is critical to isolate the product from by-products .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy : Analyze proton environments (e.g., thiophene sulfonyl protons at δ 7.5–8.5 ppm, pyrimidine NH₂ signals at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns .
Q. What preliminary assays are recommended to screen this compound for biological activity?
Methodological Answer: Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Check for tautomerism in the pyrimidine ring, which may cause splitting inconsistencies .
- Solvent/Concentration Effects : Re-run NMR at varying concentrations or in deuterated DMSO/CDCl₃ to assess hydrogen bonding .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substitutions on the thiophene sulfonyl or pyrimidine moieties to evaluate bioactivity shifts .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding groups .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., thiazole or triazole derivatives) to assess selectivity .
Q. How can researchers address low solubility or stability in pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve bioavailability .
- Stability Testing : Conduct accelerated degradation studies under varying pH and light conditions to identify degradation pathways .
Q. What computational methods are suitable for predicting target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., kinases, GPCRs) .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability and binding energy .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity results across different assay platforms?
Methodological Answer:
- Assay Validation : Confirm consistency using positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays to identify potency trends .
- Mechanistic Studies : Use Western blotting or flow cytometry to validate target engagement (e.g., apoptosis markers) .
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
Methodological Answer:
- Z-Score Normalization : Identify hits with activity ≥3 standard deviations above the mean .
- Cluster Analysis : Group compounds by structural or activity profiles using PCA or hierarchical clustering .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to minimize Type I errors .
Comparative and Mechanistic Insights
Q. How does this compound’s structure confer uniqueness compared to analogs in the same class?
Methodological Answer: The thiophene sulfonyl-pyrimidine core distinguishes it from analogs with furan or thiazole rings (see table below) :
| Compound Class | Key Structural Features | Bioactivity Profile |
|---|---|---|
| Thiophene sulfonyl derivatives | Sulfonyl group enhances electronegativity | High kinase inhibition |
| Thiazole analogs | Sulfur-containing heterocycle | Broad antimicrobial activity |
| Furan derivatives | Oxygen-rich ring system | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
